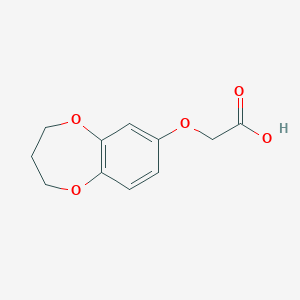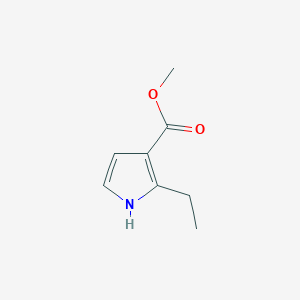
Methyl 2-ethyl-1H-pyrrole-3-carboxylate
Overview
Description
“Methyl 2-methyl-1H-pyrrole-3-carboxylate” is a compound with the molecular weight of 153.18 .
Synthesis Analysis
The synthesis of similar compounds involves the use of Lithium hydroxide in water added into ethyl 2-methyl-1H-pyrrole-3-carboxylate in dioxane. The reaction mixture is heated under reflux for 4 hours, cooled, and partitioned with ethyl acetate and 1 M HCl .Molecular Structure Analysis
The InChI code for “Methyl 2-methyl-1H-pyrrole-3-carboxylate” is1S/C8H11NO2/c1-3-11-8 (10)7-4-5-9-6 (7)2/h4-5,9H,3H2,1-2H3 . Chemical Reactions Analysis
The chemical reactions of similar compounds involve the use of Sodium Hydride (NaH) in dry DMF. After cooling to 0 C, Methyl Iodide (MeI) is added dropwise .Physical And Chemical Properties Analysis
“Methyl 2-methyl-1H-pyrrole-3-carboxylate” has a density of 1.106, a melting point of 78-79 °C, a boiling point of 289.7±20.0 °C (Predicted), a flash point of 129°C, and a vapor pressure of 0.00216mmHg at 25°C .Scientific Research Applications
-
Medicinal Chemistry
- Pyrrole is a biologically active scaffold possessing diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Pyrrole-containing analogs are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products .
- The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
-
Organic Chemical Synthesis
-
Optic Systems
-
Fungicides and Antibiotics
-
Anti-inflammatory and Cholesterol Reducing Drugs
-
Antitumor Agents
-
α-Glucosidase Inhibitors
- A series of novel chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives were synthesized and their α-glucosidase inhibitory activities were evaluated . All the synthesized compounds have shown moderate to excellent in vitro α-glucosidase inhibitory activity . This therapeutic approach is used in the management of type 2 diabetes by delaying glucose absorption, which can reduce the occurrence of postprandial hyperglycemia .
-
Dye Intermediates and Fragrance Ingredients
Safety And Hazards
properties
IUPAC Name |
methyl 2-ethyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-7-6(4-5-9-7)8(10)11-2/h4-5,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZOVQKKSCXOHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-ethyl-1H-pyrrole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



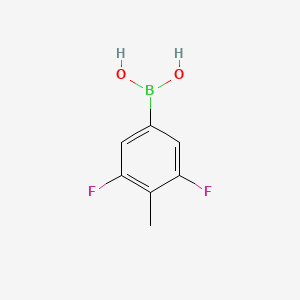
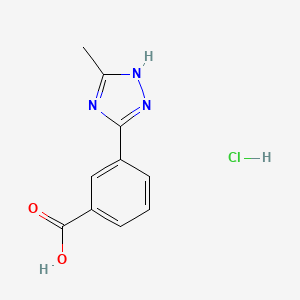
![1-methyl-2-phenyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1431374.png)
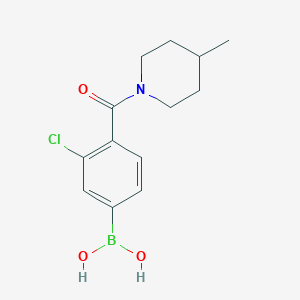
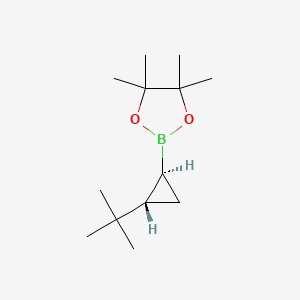
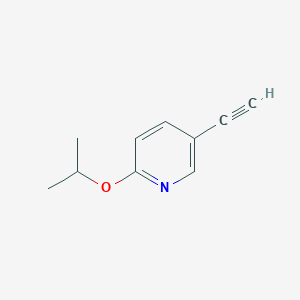
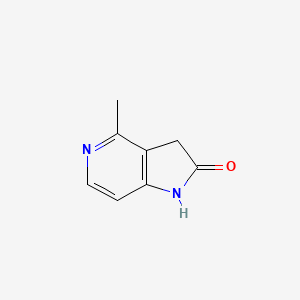
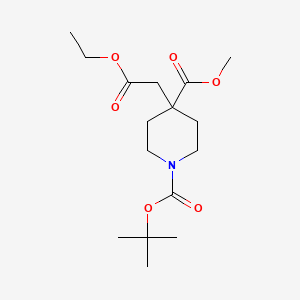
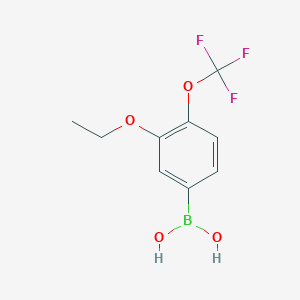
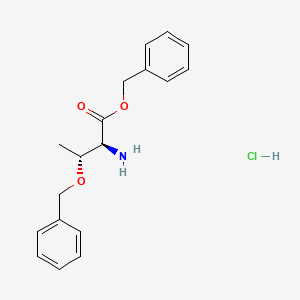
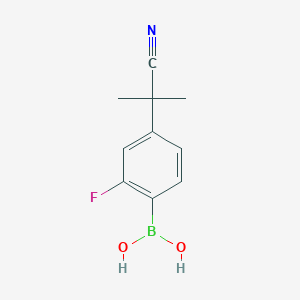
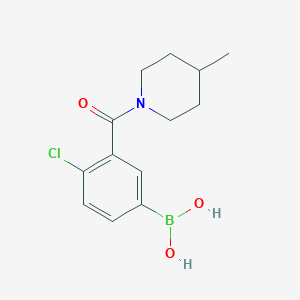
![3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride](/img/structure/B1431392.png)
